molecular formula C10H9NO2 B1588101 2-Methoxybenzoylacetonitrile CAS No. 35276-83-6

2-Methoxybenzoylacetonitrile

Cat. No. B1588101
CAS RN: 35276-83-6
M. Wt: 175.18 g/mol
InChI Key: VJOMMMVJTFRJAT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Methoxybenzoylacetonitrile consists of a benzene ring attached to a methoxy group and a nitrile group . The molecular weight is 175.18 .


Physical And Chemical Properties Analysis

2-Methoxybenzoylacetonitrile is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not explicitly mentioned in the search results .

Scientific Research Applications

Photoluminescence in Synthesis

2-Methoxybenzoylacetonitrile derivatives have been utilized in the synthesis of compounds with significant photoluminescence properties. For instance, the copper-catalyzed synthesis of 2-aryl-3-cyanobenzofurans from arylacetonitriles, including 2-methoxybenzoylacetonitrile, results in compounds that emit bright blue under UV light. These compounds have a high quantum yield, making them potentially useful in photoluminescent applications (Zhang et al., 2016).

Analytical Methodology in Biological Studies

In biological research, methods have been developed for determining derivatives of 2-methoxybenzoylacetonitrile in biological materials. Techniques such as Thin Layer Chromatography (TLC), UV spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are utilized for this purpose. These methodologies are critical for accurate identification and quantification of these compounds in biological samples (Chernova et al., 2020).

Synthesis of Functionalized Thiazol-2(3H)-imine

2-Methoxybenzoylacetonitrile derivatives are used in the green synthesis of functionalized thiazol-2(3H)-imine. This involves a three-component tandem reaction in ionic liquid media, highlighting the compound's utility in facilitating environmentally friendly synthesis processes. The simplicity of the work-up procedure and the lack of need for further purification of the product emphasize the efficiency of this method (Shahvelayati et al., 2017).

Environmental Monitoring

2-Methoxybenzoylacetonitrile derivatives are important in environmental monitoring, particularly in the determination of UV absorbers in water samples. Techniques like solid-phase extraction and liquid chromatography-tandem mass spectrometry are used to concentrate and determine these compounds in environmental samples. This application is crucial for assessing the presence and impact of UV absorbers in aquatic environments (Negreira et al., 2009).

Organic Synthesis and Medicinal Chemistry

In organic synthesis and medicinal chemistry, 2-methoxybenzoylacetonitrile derivatives play a role in the selective cleavage of certain ethers and esters. This application is significant for developing drugs and synthesizing complex organic molecules, where specific functional group manipulations are required (Sharma et al., 2003).

Safety And Hazards

While specific safety data for 2-Methoxybenzoylacetonitrile is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

properties

IUPAC Name

3-(2-methoxyphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10-5-3-2-4-8(10)9(12)6-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOMMMVJTFRJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407161
Record name 2-Methoxybenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxybenzoylacetonitrile

CAS RN

35276-83-6
Record name 2-Methoxy-β-oxobenzenepropanenitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=35276-83-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxybenzoylacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxybenzoylacetonitrile
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Synthesis routes and methods I

Procedure details

A 10.0 g. portion of α-bromo-o-methoxyacetophenone is suspended in 50 ml. of ethanol. A solution of 6.4 g. of sodium cyanide in 30 ml. of water is added as described in Example 38. Following the procedure of Example 38, there is obtained o-methoxybenzoylacetonitrile.
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Synthesis routes and methods II

Procedure details

Under Ar(g), a solution of anhydrous acetonitrile (1.6 mL) in 35 mL anhydrous THF is cooled to −78° C. in a dry ice-acetone bath and then slowly treated with 12 mL of a 2.5 M n-butyl lithium in hexanes. The reaction mixture is maintained at −78° C. for an additional 45 min. and then slowly treated with a solution of 5 gms. of 2-methoxy-benzoic acid ethyl ester in 5 niL of anhydrous THF. The resulting solution is then stirred overnight at room temperature. Subsequently, the reaction mixture is treated with 10% NaOH(aq) to dissolve solids and then extracted with ethyl acetate. The aqueous layer is acidified (pH 6) with HCl(aq) affording a white precipitate which subsequently is filtered. The organic layer is concentrated in vacuo and the residue is triturated with isopropanol resulting in the formation of additional white precipitate. The combined precipitates provide the desired 3-(2-methoxy-phenyl)-3-oxo-propionitrile in the amount of 2.4954 gms.
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Synthesis routes and methods III

Procedure details

In agreement with this data the condensation of 2-methoxybenzoic acid methyl ester with acetonitrile using sodamide/liquid ammonia gives 2-methoxybenzoylacetonitrile in 84% yield, in contrast this same reaction using sodium hydride in benzene only leads to a 27.4% reaction yield. (Kawase, Bull, Chem. Soc. Japan, Vol. 35 (1962), pages 1869-1871.)
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Synthesis routes and methods IV

Procedure details

Into an agitation apparatus with agitator, dropping funnel, gas inlet tube and reflux cooler, under agitation and introduction of nitrogen, 28.8 g (0.6 mol) sodium hydride (as a 50 wt-% suspension in white oil) suspended in 200 ml absolute toluene and 49.9 g (0.3 mol) 2-methoxybenzoic acid methyl ester were introduced. The mixture was heated to 85° C. Within 2 hr, 24.6 g (0.5 mol) absolute acetonitrile was dropped into the heated mixture. Then the reaction mixture was further agitated for 15 hr at 90° C. The mixture was then cooled to 0° C., 300 ml ice water were added carefully under vigorous agitation, and then agitation was continued for 1 hr at 0° C. Then the aqueous phase was removed and extracted with 100 ml toluene. After cooling to 0° C. the aqueous phase was acidified with dilute hydrochloric acid to pH 1. The precipitated product was washed with ice water and dried. The crude product (44 g) was recrystallized from isopropanol; 37.9 g (72% of the theoretical) 2-methoxybenzoylacetonitrile with m.p. 85°-88° were obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TT Kao, PK Peng, MC Liang, CJ Lee… - The Journal of …, 2018 - ACS Publications
… According to the procedure for the preparation of 1a, compound 1d was synthesized from 2-methoxybenzoylacetonitrile (311 mg, 1.78 mmol), 3-phenylpropiolaldehyde (341 mg, 2.62 …
Number of citations: 11 pubs.acs.org
PT Marcyk, EV LeBlanc, DA Kuntz, A Xue… - Journal of medicinal …, 2021 - ACS Publications
The essential eukaryotic chaperone Hsp90 regulates the form and function of diverse client proteins, many of which govern thermotolerance, virulence, and drug resistance in fungal …
Number of citations: 22 pubs.acs.org
G Guerrini, A Costanzo, F Bruni, G Ciciani, S Selleri… - Il Farmaco, 1999 - Elsevier
A new series of 2- and/or 3-substituted pyrazolo[5,1-c][1,2,4]benzotriazine 5-oxides and their 8-chloro derivatives were synthesized, and their benzodiazepine receptor (BZR) affinities …
Number of citations: 15 www.sciencedirect.com

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